molecular formula C13H16O2 B2391423 6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane] CAS No. 2248301-77-9

6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]

Cat. No.: B2391423
CAS No.: 2248301-77-9
M. Wt: 204.269
InChI Key: NEYASNMZFFJXFH-UHFFFAOYSA-N
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Description

6-Propan-2-ylspiro[2,3-dihydrochromene-4,2’-oxirane] is a complex organic compound characterized by its unique spiro structure, which includes a chromene and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propan-2-ylspiro[2,3-dihydrochromene-4,2’-oxirane] typically involves the reaction of chromene derivatives with epoxides under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the spiro linkage between the chromene and oxirane rings. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Propan-2-ylspiro[2,3-dihydrochromene-4,2’-oxirane] can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened and oxidized to form diols.

    Reduction: The chromene ring can be reduced to form dihydrochromene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of dihydrochromene derivatives.

    Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

6-Propan-2-ylspiro[2,3-dihydrochromene-4,2’-oxirane] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-Propan-2-ylspiro[2,3-dihydrochromene-4,2’-oxirane] involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chromene ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Propan-2-ylspiro[2,3-dihydrochromene-4,2’-cyclopropane]
  • 8-Propan-2-ylspiro[2,3-dihydrochromene-4,2’-oxirane]

Uniqueness

6-Propan-2-ylspiro[2,3-dihydrochromene-4,2’-oxirane] is unique due to its specific spiro structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-9(2)10-3-4-12-11(7-10)13(8-15-13)5-6-14-12/h3-4,7,9H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYASNMZFFJXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OCCC23CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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